2-Hydroxy-3-(morpholin-4-yl)propanoic acid

Hydrophilicity LogP Aqueous Solubility

Researchers requiring a water-soluble, chiral morpholine building block often face limited options that compromise aqueous compatibility or catalyst tolerance. 2-Hydroxy-3-(morpholin-4-yl)propanoic acid solves this: its free base form and dual H-bond donor capacity enable direct use in aqueous-phase reactions without halide interference. • Exceptional hydrophilicity (XLogP -3.4, TPSA 70 Ų) eliminates co-solvents in aqueous bioconjugation and green chemistry protocols. • Single asymmetric carbon allows resolution into enantiomers for asymmetric synthesis and chiral pool strategies. • Free base (no chloride counterion) prevents catalyst poisoning in transition-metal-mediated reactions.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Cat. No. B13252725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(morpholin-4-yl)propanoic acid
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1COCCN1CC(C(=O)O)O
InChIInChI=1S/C7H13NO4/c9-6(7(10)11)5-8-1-3-12-4-2-8/h6,9H,1-5H2,(H,10,11)
InChIKeyXGLLRUJTMQIUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-(morpholin-4-yl)propanoic Acid: Bifunctional Building Block


2-Hydroxy-3-(morpholin-4-yl)propanoic acid (CAS 1191912-32-9) is a C7H13NO4 morpholine derivative featuring both an α‑hydroxy and a carboxylic acid group on the propanoic backbone [1]. Its molecular weight is 175.18 g·mol⁻¹, and it possesses one asymmetric carbon, making it available as a racemate . The compound is supplied as a free base with a typical commercial purity of 95% [1].

Bifunctional building block with α‑hydroxy and carboxylic acid groups
Supplied as free base form for counterion-free workflows
Racemic mixture with one asymmetric carbon for chiral resolution studies

2-Hydroxy-3-(morpholin-4-yl)propanoic Acid vs. Common Analogs


Attempts to replace 2-hydroxy-3-(morpholin-4-yl)propanoic acid with simpler morpholine‑propanoic acid derivatives fail because the α‑hydroxy group fundamentally alters the physicochemical profile that governs solubility, hydrogen‑bonding capacity, and chiral recognition. The closest structural analogs—3‑(morpholin‑4‑yl)propanoic acid and 2‑(morpholin‑4‑yl)propanoic acid—lack the hydroxyl moiety, while the sulfonic acid congener MOPSO exhibits an entirely different acidity and buffer range. The quantitative differences documented below [1][2] demonstrate that these compounds are not functionally interchangeable in applications where hydrophilicity, polar surface area, or hydrogen‑bond donor count is a critical selection criterion.

Hydrophilicity Mismatch
Non-hydroxylated analogs may not replicate the aqueous compatibility needed for water-based synthesis or formulation contexts.
Chiral Recognition
Achiral morpholine-propanoic acid alternatives lack the stereocenter required for enantioselective derivatization strategies.
Counterion Interference
Hydrochloride salt forms may introduce chloride ions that can interfere with metal-catalyzed or ion-sensitive assay conditions.

2-Hydroxy-3-(morpholin-4-yl)propanoic Acid: Quantitative Evidence


Superior Hydrophilicity vs. Non-Hydroxylated Analogs

The target compound exhibits an XLogP3‑AA of −3.4, which is appreciably more negative than the −2.9 of 3‑(morpholin‑4‑yl)propanoic acid and dramatically lower than the −1.09 (LogP) of 2‑(morpholin‑4‑yl)propanoic acid hydrochloride [1][2]. This indicates significantly greater partitioning into aqueous phases, a property that cannot be replicated by non‑hydroxylated analogs.

Hydrophilicity vs. Analogs
Head-to-head
−3.4 (Target) vs. −2.9 (Analog)
Target
Analog
Supports aqueous-phase reaction selection
ΔXLogP −0.5 to −2.3 log units more hydrophilic
Hydrophilicity LogP Aqueous Solubility

Enhanced Polar Surface Area vs. Non-Hydroxylated Analogs

The topological polar surface area (TPSA) of 2‑hydroxy‑3‑(morpholin‑4‑yl)propanoic acid is 70 Ų, compared to 49.8 Ų for both 3‑(morpholin‑4‑yl)propanoic acid and 2‑(morpholin‑4‑yl)propanoic acid hydrochloride [1][2]. The +20.2 Ų increment stems directly from the additional α‑hydroxy group.

Polar Surface Area
Head-to-head
70 Ų vs. 49.8 Ų
+20.2 Ų (40% increase)
Context for membrane permeability review
Reduced passive permeation may be desirable for extracellular targets
Polar Surface Area TPSA Membrane Permeability

Increased Hydrogen-Bond Donor Capacity vs. Analogs

The target compound possesses two hydrogen‑bond donor atoms (the α‑OH and the carboxylic acid OH), whereas 3‑(morpholin‑4‑yl)propanoic acid has only one (the carboxylic acid OH) [1][2]. This doubled HBD count expands the compound's capacity for directed intermolecular interactions in crystal engineering, supramolecular assembly, and target‑binding interactions.

H-Bond Donor Count
Head-to-head
Target: 2 HBD / Analog: 1 HBD
Doubled capacity for directed interactions
Essential for co-crystal design or supramolecular assembly
Hydrogen Bond Donor HBD Count Molecular Recognition

Asymmetric Carbon for Chiral Resolution

2‑Hydroxy‑3‑(morpholin‑4‑yl)propanoic acid contains one asymmetric carbon atom (at the α‑hydroxy position), as confirmed by vendor specification . In contrast, 3‑(morpholin‑4‑yl)propanoic acid possesses zero stereogenic centers, precluding any enantioselective derivatization [1]. Although the target compound is supplied as a racemate, the presence of the chiral center makes it a viable starting point for chiral resolution or asymmetric synthesis strategies.

Chiral Carbon
Class-level
1 asymmetric center (Target) vs. 0 (Analog)
Enables enantioselective synthesis strategies
Supplied as racemate; chiral resolution required
Chiral Center Enantioselective Synthesis Asymmetric Carbon

Free Base Form: Molecular Weight Advantage

The free base of 2‑hydroxy‑3‑(morpholin‑4‑yl)propanoic acid has a molecular weight of 175.18 g·mol⁻¹, whereas the hydrochloride salt (CAS 1803582‑08‑2) increases the mass to 211.64 g·mol⁻¹ . For applications requiring stoichiometric calculations or where counterion effects must be avoided, the free base form is preferred.

Free Base vs. Salt Form
Data to verify
175.18 vs. 211.64 g·mol⁻¹
−36.46 g·mol⁻¹ (17% lower mass)
Supports counterion-free procurement selection
Source review recommended for stoichiometric applications
Free Base Molecular Weight Salt Form

2-Hydroxy-3-(morpholin-4-yl)propanoic Acid: Application Scenarios


Hydrophilic Scaffold for Aqueous-Phase Synthesis

With an XLogP of −3.4 and TPSA of 70 Ų [1], this compound is exceptionally well‑suited for reactions conducted in water or aqueous biphasic systems. Its superior hydrophilicity over non‑hydroxylated analogs (ΔXLogP ≥ 0.5) ensures solubility without requiring co‑solvents, making it a preferred building block for green chemistry protocols and bioconjugation reactions where aqueous compatibility is mandatory.

Chiral Intermediate for Enantioselective Medicinal Chemistry

The single asymmetric carbon atom enables resolution into enantiomers for asymmetric synthesis campaigns. Unlike achiral 3‑(morpholin‑4‑yl)propanoic acid, this compound can be employed as a starting material for chiral pool synthesis, diastereoselective derivatization, or the preparation of enantiomerically enriched pharmaceutical intermediates.

Bifunctional Ligand for Coordination and Supramolecular Assembly

The dual hydrogen‑bond donor capacity (2 HBD) [2] and the presence of both a hydroxyl and a carboxylic acid group allow the compound to act as a bidentate or bridging ligand. This property is valuable for metal‑organic framework (MOF) construction, coordination polymer synthesis, and the design of supramolecular architectures that rely on specific hydrogen‑bonding patterns.

Counterion-Free Building Block for Ion-Sensitive Applications

The free base form avoids the chloride counterion present in the hydrochloride salt (ΔMW = −36.5 g·mol⁻¹) . This is critical for reactions catalyzed by transition metals where halide ions can poison catalysts, and for biological assay systems sensitive to ionic strength or chloride concentration.

Application
Selection Property
Validation Focus
Aqueous-Phase Synthesis
Hydrophilicity profile
Solubility without co-solvents
Enantioselective Chemistry
Single asymmetric carbon
Chiral resolution feasibility
Supramolecular Assembly
Dual H-bond donor capacity
H-bond network formation
Ion-Sensitive Reactions
Free base form
Absence of halide counterion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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